N-(3,5-dimethylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYLPROPYL N-{1-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE is a complex organic compound that features a combination of indole and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLPROPYL N-{1-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE typically involves the reaction of tryptamine derivatives with carbamate precursors. One common method involves the coupling of tryptamine with a carbamate derivative under controlled conditions to form the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-METHYLPROPYL N-{1-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced carbamate compounds.
Scientific Research Applications
2-METHYLPROPYL N-{1-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-METHYLPROPYL N-{1-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-METHYLPROPYL N-{1-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H29N3O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-methylpropyl N-[1-(3,5-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C24H29N3O3/c1-15(2)14-30-24(29)27-22(12-18-13-25-21-8-6-5-7-20(18)21)23(28)26-19-10-16(3)9-17(4)11-19/h5-11,13,15,22,25H,12,14H2,1-4H3,(H,26,28)(H,27,29) |
InChI Key |
VWPVSRJYAVLWPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.